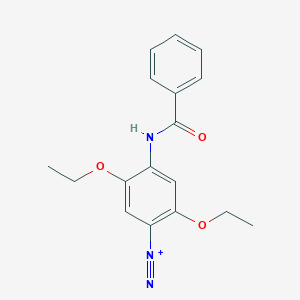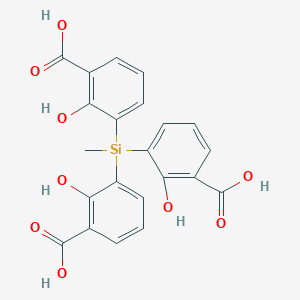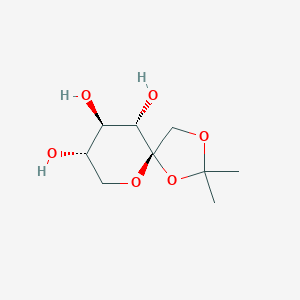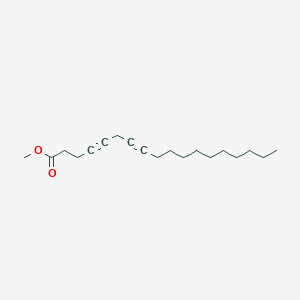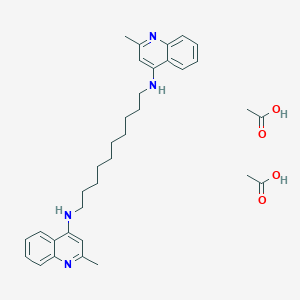
1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate is a chemical compound that has been widely used in scientific research. It is also known as BQQ or Bisquinoline. BQQ is a fluorescent dye that has been used to study DNA and RNA interactions, metal ion detection, and cell imaging.
Mécanisme D'action
The mechanism of action of BQQ involves its ability to bind to biomolecules such as DNA, RNA, and metal ions. The binding of BQQ to these biomolecules results in a change in its fluorescence emission. This change can be used to detect the presence of biomolecules or metal ions in a sample.
Effets Biochimiques Et Physiologiques
BQQ has no known biochemical or physiological effects. It is not a drug and is not used for human consumption. BQQ is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BQQ is its high sensitivity and selectivity for biomolecules and metal ions. BQQ can detect low concentrations of biomolecules and metal ions in a sample.
One limitation of using BQQ is its photobleaching properties. BQQ can lose its fluorescence emission over time when exposed to light. This can affect the accuracy of the results obtained from experiments using BQQ.
Orientations Futures
There are several future directions for the use of BQQ in scientific research. One future direction is to develop new fluorescent probes based on the structure of BQQ. These new probes could have improved properties such as increased sensitivity and selectivity.
Another future direction is to use BQQ in the development of biosensors. Biosensors are devices that can detect the presence of biomolecules or metal ions in a sample. BQQ could be used as a component of biosensors to improve their sensitivity and selectivity.
Conclusion:
In conclusion, 1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate or BQQ is a fluorescent dye that has been widely used in scientific research. It has been used to study DNA and RNA interactions, metal ion detection, and cell imaging. BQQ has high sensitivity and selectivity for biomolecules and metal ions, but its photobleaching properties can affect the accuracy of results. There are several future directions for the use of BQQ in scientific research, including the development of new fluorescent probes and biosensors.
Méthodes De Synthèse
The synthesis of BQQ involves the reaction of 1,10-decanediamine with 2-methyl-4-quinolinecarboxaldehyde in the presence of acetic acid. The reaction produces a yellow-orange solid that can be purified through recrystallization. The purity of the compound can be confirmed through nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
BQQ has been used in various scientific research applications. It has been used as a fluorescent probe to study DNA and RNA interactions. BQQ can bind to the minor groove of DNA and RNA, which results in a change in its fluorescence emission. This change can be used to detect the presence of DNA or RNA in a sample.
BQQ has also been used to detect metal ions such as copper, zinc, and iron. BQQ can bind to metal ions, which results in a change in its fluorescence emission. This change can be used to detect the presence of metal ions in a sample.
BQQ has been used as a cell imaging agent. It can be used to label cells, which allows researchers to visualize the cells under a fluorescent microscope.
Propriétés
Numéro CAS |
19146-62-4 |
|---|---|
Nom du produit |
1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate |
Formule moléculaire |
C34H46N4O4 |
Poids moléculaire |
574.8 g/mol |
Nom IUPAC |
acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine |
InChI |
InChI=1S/C30H38N4.2C2H4O2/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4) |
Clé InChI |
KJLDLEIBEQIBFL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
Autres numéros CAS |
19146-62-4 |
Synonymes |
1,12-bis((2-methylquinolin-4-yl)amino)dodecane UCL 1407 UCL-1407 UCL1407 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



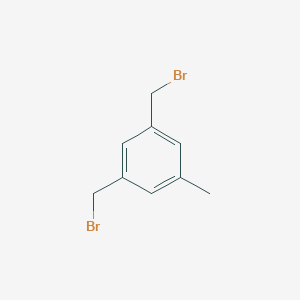
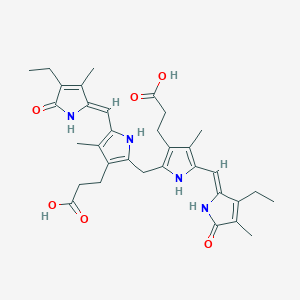
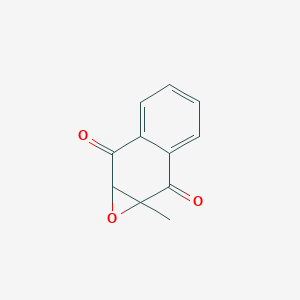
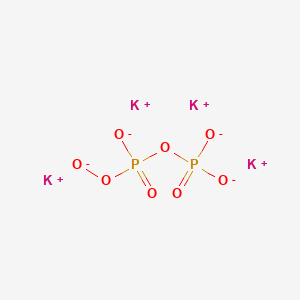
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
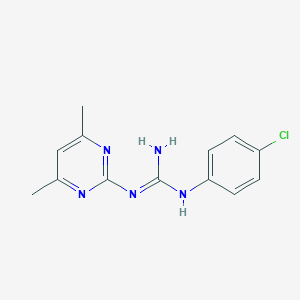
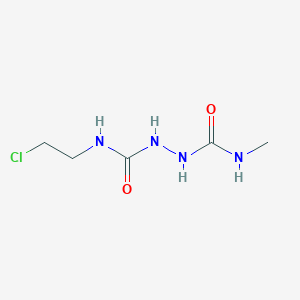
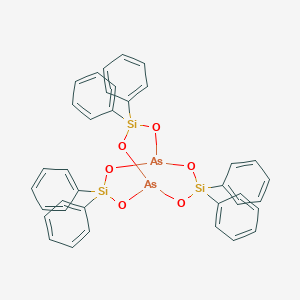
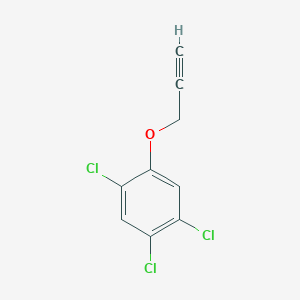
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
